molecular formula C11H16FN B13272035 3-fluoro-N-(pentan-3-yl)aniline

3-fluoro-N-(pentan-3-yl)aniline

Cat. No.: B13272035
M. Wt: 181.25 g/mol
InChI Key: OCORGQFMMGRYGV-UHFFFAOYSA-N
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Description

3-fluoro-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the amino group is substituted with a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(pentan-3-yl)aniline typically involves the following steps:

    Nitration: The starting material, fluorobenzene, is nitrated to form 3-fluoronitrobenzene.

    Reduction: The nitro group in 3-fluoronitrobenzene is reduced to an amino group, yielding 3-fluoroaniline.

    Alkylation: 3-fluoroaniline undergoes alkylation with 3-pentanone in the presence of a reducing agent such as sodium borohydride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining reaction conditions and optimizing yield.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of 3-fluoro-N-(pentan-3-yl)nitrobenzene.

    Reduction: Formation of 3-fluoro-N-(pentan-3-yl)amine.

    Substitution: Formation of 3-methoxy-N-(pentan-3-yl)aniline when methoxide is used.

Scientific Research Applications

3-fluoro-N-(pentan-3-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme-substrate interactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. The pentan-3-yl group provides hydrophobic interactions, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(pentan-3-yl)aniline
  • 3-bromo-N-(pentan-3-yl)aniline
  • 3-methyl-N-(pentan-3-yl)aniline

Uniqueness

3-fluoro-N-(pentan-3-yl)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug design and materials science.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

3-fluoro-N-pentan-3-ylaniline

InChI

InChI=1S/C11H16FN/c1-3-10(4-2)13-11-7-5-6-9(12)8-11/h5-8,10,13H,3-4H2,1-2H3

InChI Key

OCORGQFMMGRYGV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC(=CC=C1)F

Origin of Product

United States

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